6-Azido-2,3-dihydro-1H-indole
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Overview
Description
6-Azido-2,3-dihydro-1H-indole is a derivative of indole . Indole is a significant heterocyclic system in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology .
Molecular Structure Analysis
The molecular structure of 2,3-dihydro-1H-indole, a closely related compound, is available . It has a molecular weight of 119.1638 and its IUPAC Standard InChI isInChI=1S/C8H9N/c1-2-4-8-7 (3-1)5-6-9-8/h1-4,9H,5-6H2
.
Scientific Research Applications
Synthesis and Functionalization of Indoles
Indoles, including derivatives that are structurally similar to 6-Azido-2,3-dihydro-1H-indole, are synthesized and functionalized through various chemical reactions, highlighting their significance in organic chemistry and material science. The palladium-catalyzed reactions, for instance, offer versatile methods for the synthesis of indole derivatives, enabling the creation of a wide range of biologically active compounds (Cacchi & Fabrizi, 2005). Similarly, gold-catalyzed cascade cyclization of (azido)ynamides to form [1,4]oxazino[3,2-b]indoles and 1H-pyrazino[2,3-b]indoles (Shen et al., 2015) showcases the potential of using such methods for the synthesis of complex indole-based structures, potentially including this compound.
Biomedical Applications
Indole derivatives exhibit a broad spectrum of biological and pharmacological activities. The review on the biomedical importance of indoles by Kaushik et al., 2013 emphasizes their role in drug discovery and analysis, suggesting potential research interest in this compound for similar applications.
Antioxidant Activities
Indoles and their derivatives are known for their antioxidant properties. The study on the free radical-scavenging activity of indolic compounds in various media by Cano et al., 2003 supports the exploration of this compound for its potential antioxidant activities, given its structural relation to indoles.
Electrochemical Applications
The electrochemical dearomative 2,3-difunctionalization of indoles to produce dialkoxy or diazido indolines (Wu et al., 2019) opens avenues for the application of this compound in electrochemical synthesis and functionalization, showcasing the molecule's potential in material science and synthetic chemistry.
Mechanistic Insights in Arylation Reactions
Understanding the palladium-catalyzed arylation of indoles provides mechanistic insights that could be applicable to the functionalization of this compound, enhancing the molecule's utility in organic synthesis and drug development (Lane et al., 2005).
Future Directions
Properties
IUPAC Name |
6-azido-2,3-dihydro-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-12-11-7-2-1-6-3-4-10-8(6)5-7/h1-2,5,10H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOOXJIOWTZAQAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC(=C2)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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